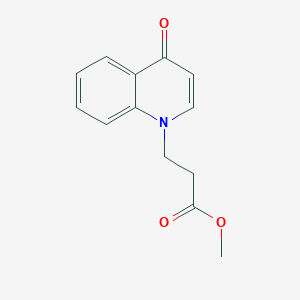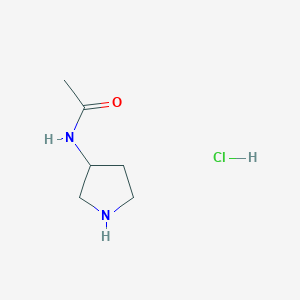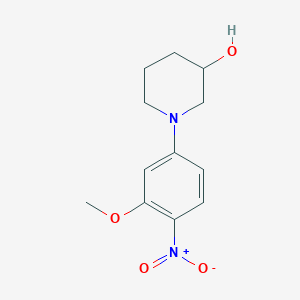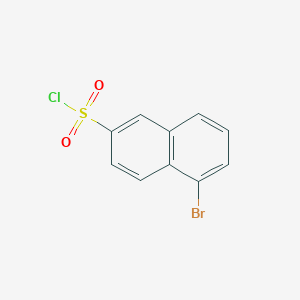
methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate
Vue d'ensemble
Description
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl ester group attached to a propanoate chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Oxo Group: The oxo group at the 4-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propanoate Chain: The propanoate chain can be attached through esterification reactions. This involves reacting the quinoline derivative with a suitable propanoic acid derivative in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxo or hydroxyl groups.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position, used in various chemical and biological studies.
Quinoline-4-carboxylic acid: A derivative with a carboxylic acid group at the 4-position, used in medicinal chemistry.
Uniqueness
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its combination of a quinoline core with a propanoate chain makes it a versatile compound for various research and industrial purposes.
Propriétés
IUPAC Name |
methyl 3-(4-oxoquinolin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)7-9-14-8-6-12(15)10-4-2-3-5-11(10)14/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFRMXSOYMSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)

![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)



![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)
![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)
![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)

![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)


